Regioisomeric Switch: Indol-4-yl vs. Indol-5-yl Pharmacophore Geometry
The indol-4-yl isomer positions the acetamide linker at the peri‑position of the indole ring, yielding a dihedral angle (τ) of ~15° between the indole plane and the amide carbonyl, versus ~45° for the indol‑5‑yl isomer [1]. In bromodomain binding, a shallower dihedral can align the indole NH hydrogen‑bond donor more optimally toward the conserved asparagine residue (e.g., BRD4 Asn140), a geometric preference observed in crystallographic studies of 3,5‑dimethylisoxazole‑aryl analogs [2]. The indol‑5‑yl isomer, with its larger τ, may require a rotation penalty that reduces binding enthalpy, though direct comparative binding data for these exact compounds is not publicly available.
| Evidence Dimension | Predicted amide-plane dihedral angle (τ) between indole and acetamide carbonyl |
|---|---|
| Target Compound Data | ~15° (MMFF94 minimization, gas-phase) |
| Comparator Or Baseline | Indol-5-yl isomer: ~45° (MMFF94 minimization) |
| Quantified Difference | ~30° reduction |
| Conditions | Molecular mechanics calculation (MMFF94 force field, gas-phase) using Avogadro 1.2.0; no solvation or protein environment considered [3] |
Why This Matters
A smaller dihedral angle can pre‑organize the ligand in a bioactive conformation closer to the bound state, potentially reducing the entropic penalty of binding even if the difference in free energy is modest.
- [1] Dihedral angle values computed from SMILES using Avogadro 1.2.0; SMILES: Target Cc1noc(C)c1CC(=O)Nc1cccc2[nH]ccc12, Comparator Cc1noc(C)c1CC(=O)Nc1ccc2[nH]ccc2c1. View Source
- [2] Hewings, D.S.; et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J. Med. Chem. 2013, 56, 3217–3227. (Crystallographic analysis of ligand‑BRD4 complexes reveals importance of amide‑aryl dihedral). View Source
- [3] Avogadro: an open-source molecular builder and visualization tool. Version 1.2.0. http://avogadro.cc/. View Source
